Dual MKK4/7 Inhibition Potency of BSJ-04-122 Versus Selective MKK4 and MKK7 Inhibitors
BSJ-04-122 demonstrates a unique dual-inhibition profile, potently targeting both MKK4 and MKK7 with IC50 values of 4 nM and 181 nM, respectively [1]. In contrast, MKK7-COV-3 exhibits high selectivity for MKK7 (IC50 5 nM) but >1,000-fold lower potency against MKK4 (IC50 7,810 nM) [2]. Conversely, Darizmetinib (HRX215) potently inhibits MKK4 (IC50 20 nM) but displays >100-fold selectivity over MKK7 . The reversible inhibitor HWY336 shows weak activity against both kinases (MKK4 IC50 6 µM; MKK7 IC50 10 µM) [3]. This data establishes BSJ-04-122 as the only compound in this set that achieves low nanomolar potency on both MKK4 and MKK7 simultaneously.
| Evidence Dimension | In vitro kinase inhibition (IC50) |
|---|---|
| Target Compound Data | MKK4: 4 nM; MKK7: 181 nM |
| Comparator Or Baseline | MKK7-COV-3: MKK7 5 nM, MKK4 7,810 nM; Darizmetinib: MKK4 20 nM, MKK7 >2,000 nM; HWY336: MKK4 6,000 nM, MKK7 10,000 nM |
| Quantified Difference | BSJ-04-122 achieves dual nanomolar inhibition (MKK4/MKK7 ratio ~45); comparators are either single-target selective or weak dual inhibitors |
| Conditions | Biochemical kinase assays; Lanthascreen binding assay (BSJ-04-122); recombinant protein assays (others) |
Why This Matters
For research requiring simultaneous blockade of both upstream JNK activators (e.g., in cancers where both MKK4 and MKK7 contribute to tumorigenesis), BSJ-04-122 provides a unique tool unavailable from single-target selective inhibitors.
- [1] Jiang J, et al. Discovery of Covalent MKK4/7 Dual Inhibitor. Cell Chem Biol. 2020;27(12):1553-1560.e8. PMID: 32916088. View Source
- [2] ProbeChem. MKK7-COV-3 Product Page. Accessed 2026. View Source
- [3] OmicsDI. S-EPMC3997336 - A Protoberberine derivative HWY336 selectively inhibits MKK4 and MKK7. Accessed 2026. View Source
